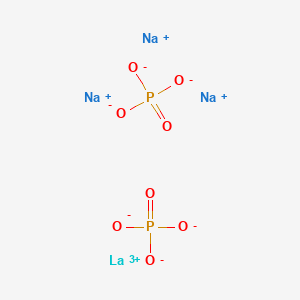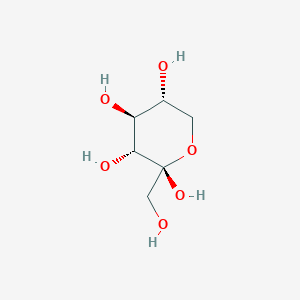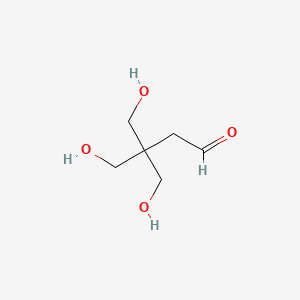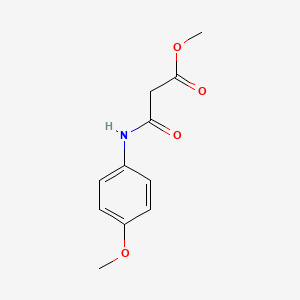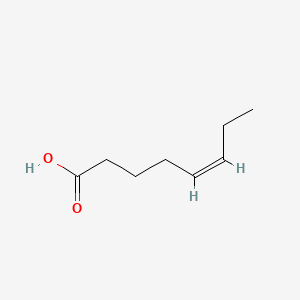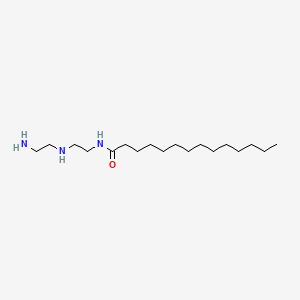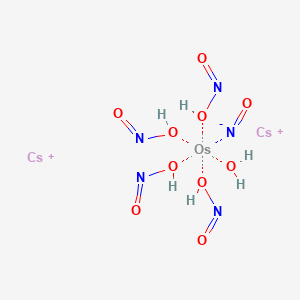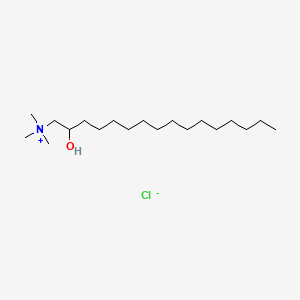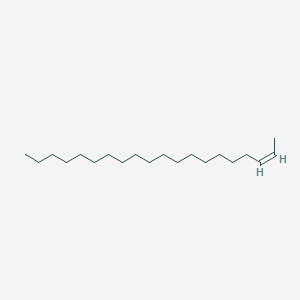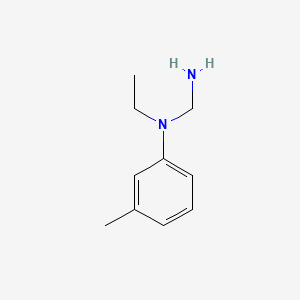
N-Ethyl-N-(m-tolyl)methylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(m-tolyl)methylenediamine is an organic compound with the molecular formula C10H16N2This compound is characterized by the presence of an ethyl group and a methylphenyl group attached to a methylenediamine backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N-(m-tolyl)methylenediamine can be synthesized through a multi-step process involving the reaction of ethylamine with m-tolylmethanone. The reaction typically occurs under controlled conditions with the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-(m-tolyl)methylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, and substituted methylenediamines .
Applications De Recherche Scientifique
N-Ethyl-N-(m-tolyl)methylenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Ethyl-N-(m-tolyl)methylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-N-(3-methylphenyl)methanediamine
- N-Methyl-N-(m-tolyl)methylenediamine
- N-Ethyl-N-(p-tolyl)methylenediamine
Uniqueness
N-Ethyl-N-(m-tolyl)methylenediamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
94291-73-3 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
N'-ethyl-N'-(3-methylphenyl)methanediamine |
InChI |
InChI=1S/C10H16N2/c1-3-12(8-11)10-6-4-5-9(2)7-10/h4-7H,3,8,11H2,1-2H3 |
Clé InChI |
MIMRHZQSUDZEDL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CN)C1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


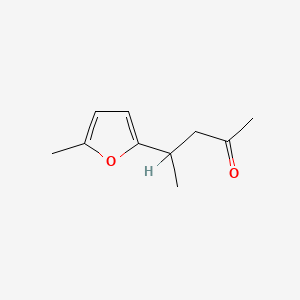
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
